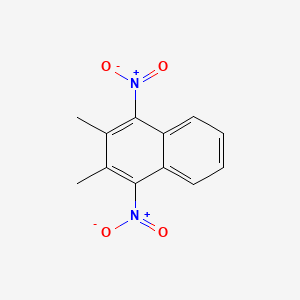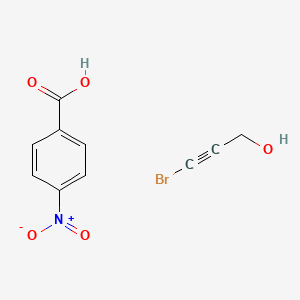
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is a compound that combines two distinct chemical entities: 3-Bromoprop-2-yn-1-ol and 4-nitrobenzoic acid 3-Bromoprop-2-yn-1-ol is an organic compound with a bromine atom attached to a propyne group, while 4-nitrobenzoic acid is a benzoic acid derivative with a nitro group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
3-Bromoprop-2-yn-1-ol: : This compound can be synthesized by the treatment of propargyl alcohol with phosphorus tribromide. The reaction typically involves the following steps:
- Propargyl alcohol is reacted with phosphorus tribromide in an inert solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by distillation or recrystallization .
-
4-Nitrobenzoic Acid: : This compound can be synthesized by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions are as follows:
- Benzoic acid is dissolved in concentrated sulfuric acid.
- Nitric acid is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale reactions using similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both 3-Bromoprop-2-yn-1-ol and 4-nitrobenzoic acid can undergo oxidation reactions. For example, 3-Bromoprop-2-yn-1-ol can be oxidized to form 3-bromoprop-2-ynoic acid using oxidizing agents such as potassium permanganate.
Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: 3-Bromoprop-2-ynoic acid, 4-nitrobenzaldehyde.
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted propargyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and nitro groups.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid involves its ability to act as an alkylating agent. The bromine atom in 3-Bromoprop-2-yn-1-ol can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group in 4-nitrobenzoic acid can participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Bromide: Similar to 3-Bromoprop-2-yn-1-ol but lacks the hydroxyl group.
4-Nitrobenzyl Alcohol: Similar to 4-nitrobenzoic acid but with a hydroxyl group instead of a carboxyl group.
Uniqueness
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is unique due to the combination of a reactive bromine atom and a nitro group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Propiedades
Número CAS |
54757-83-4 |
|---|---|
Fórmula molecular |
C10H8BrNO5 |
Peso molecular |
302.08 g/mol |
Nombre IUPAC |
3-bromoprop-2-yn-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H3BrO/c9-7(10)5-1-3-6(4-2-5)8(11)12;4-2-1-3-5/h1-4H,(H,9,10);5H,3H2 |
Clave InChI |
KPBYIPBHSGWVBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


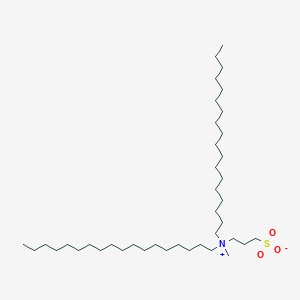

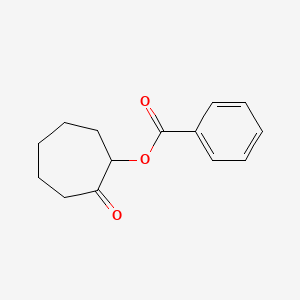
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
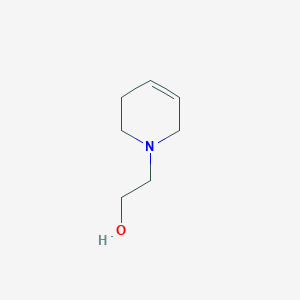
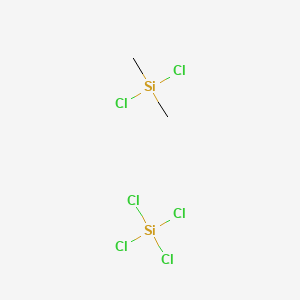
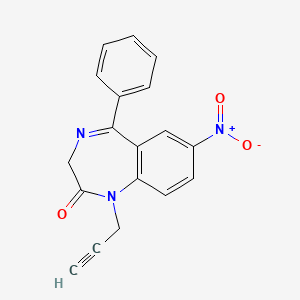
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)


![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
